6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one is a heterocyclic compound with the molecular formula C6H8N2OS2 and a molecular weight of 188.3 g/mol. This compound is characterized by its unique structure, which includes both imidazole and thiazole rings, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-thioxotetrahydro-6H-imidazo[1,5-c][1,3]thiazol-6-one
- 7-Methyl-6-thioxotetrahydro-8H-imidazo[1,5-c][1,3]thiazol-8-one
Uniqueness
6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
86625-91-4 |
---|---|
Molecular Formula |
C6H8N2OS2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
6-methyl-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |
InChI |
InChI=1S/C6H8N2OS2/c1-7-5(9)4-2-11-3-8(4)6(7)10/h4H,2-3H2,1H3 |
InChI Key |
NHXOSEFPMNWWGP-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2CSCN2C1=S |
Canonical SMILES |
CN1C(=O)C2CSCN2C1=S |
86625-91-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.